molecular formula C11H10N2O B15361122 5-(2-Methoxyphenyl)pyrimidine

5-(2-Methoxyphenyl)pyrimidine

Cat. No.: B15361122
M. Wt: 186.21 g/mol
InChI Key: CRAIBXAQMJRPOT-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 2-methoxyphenyl group at the 5-position. Pyrimidines are central to nucleic acid chemistry and drug design due to their ability to interact with biological targets via hydrogen bonding and π-π stacking. The 2-methoxyphenyl substituent introduces steric and electronic effects that modulate solubility, bioavailability, and target affinity.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-(2-methoxyphenyl)pyrimidine

InChI

InChI=1S/C11H10N2O/c1-14-11-5-3-2-4-10(11)9-6-12-8-13-7-9/h2-8H,1H3

InChI Key

CRAIBXAQMJRPOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN=CN=C2

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 5-(2-Methoxyphenyl)pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Key Structural and Functional Insights

Influence of Ring Fusion
  • This derivative showed moderate anti-arthritic activity, likely due to stabilization of the pyrimidine core .
  • Furo-pyrimidine () : The furan ring introduces rigidity, while the propenyl linker allows for geometric isomerism (E/Z). The E-isomer exhibited stronger DHFR binding, highlighting the role of stereochemistry in target engagement .
Substituent Effects
  • Chloro and Trifluoromethyl Groups : Chlorination at the 7-position () improves electrophilicity, aiding in nucleophilic substitution reactions during synthesis. Trifluoromethyl groups () enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
  • Amino and Methyl Groups: The 2-amine substituent in pyrrolo-pyrimidine () facilitates hydrogen bonding with enzymes like DHFR, while methyl groups (e.g., 4,6-dimethyl in ) reduce solubility but increase membrane permeability .
Positional Isomerism
  • 4- vs. 5-Methoxyphenyl Substitution : and compare 4-(5-chloro-2-methoxyphenyl)pyrimidin-2-amine with 5-(4-methoxyphenyl)pyrimidin-2-amine. The position of the methoxy group alters electron distribution, affecting π-stacking and binding to aromatic residues in target proteins .

Physicochemical and Crystallographic Comparisons

  • Crystal Packing: In 4,6-dichloro-5-methoxypyrimidine (), Cl···N interactions (3.094–3.100 Å) stabilize the crystal lattice, which may influence solubility and formulation compared to non-halogenated analogs .

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